Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Description
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is an organic compound with the molecular formula C11H12N2O3 . It appears as a colorless or yellowish solid .
Synthesis Analysis
The synthesis of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate involves an acetyl methoxylation reaction . The specific steps include first reacting ethanol with benzyl magnesium bromide to obtain ethanol magnesium bromide, and then reacting with 2-methoxyethyl acetate to form the corresponding carboxylic acid ethyl ester product .
Molecular Structure Analysis
The molecular structure of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is represented by the InChI code 1S/C11H12N2O3/c1-3-16-11(14)9-6-12-13-7-8(15-2)4-5-10(9)13/h4-7H,3H2,1-2H3
. The average mass of the molecule is 220.225 Da and the monoisotopic mass is 220.084793 Da .
Physical And Chemical Properties Analysis
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a solid at room temperature . It has a molecular weight of 220.23 . The compound should be stored in a sealed container in a dry environment at a temperature between 2-8°C .
Scientific Research Applications
“Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C11H12N2O3 . While specific applications of this compound are not readily available in the resources I have access to, it’s worth noting that compounds of this nature are typically used in the field of organic chemistry for various purposes. Here are some potential applications:
-
Organic Synthesis Intermediate : This compound can serve as an intermediate in organic synthesis . In this context, it could be used to facilitate the production of a wide range of other compounds.
-
Pharmaceutical Research : Given its complex structure, this compound could potentially be used in pharmaceutical research. It could serve as a building block in the synthesis of new drug molecules .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It may cause skin and eye irritation (H315-H319). Precautionary measures include avoiding direct contact, wearing appropriate personal protective equipment, and handling in accordance with good industrial hygiene and safety procedures .
properties
IUPAC Name |
ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)9-6-12-13-7-8(15-2)4-5-10(9)13/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPMTUQUGCKZAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2N=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670306 | |
Record name | Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | |
CAS RN |
885276-41-5 | |
Record name | Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.